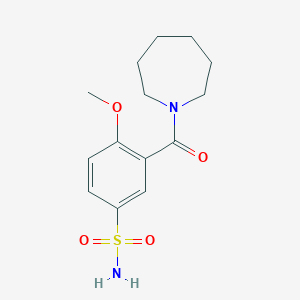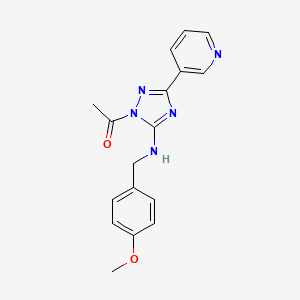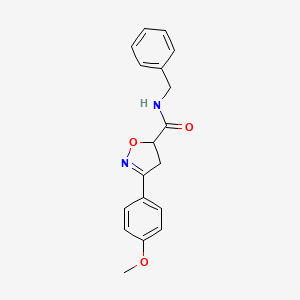![molecular formula C17H18ClNO3S B4425122 4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B4425122.png)
4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine
説明
4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine is a chemical compound that belongs to the class of morpholine sulfonamides. This compound has attracted attention due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions. This reaction plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase enzymes by this compound leads to the accumulation of carbon dioxide and a decrease in bicarbonate ions, which can have physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of carbonic anhydrase enzymes. This compound has been found to have potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer. Inhibition of carbonic anhydrase enzymes can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. This compound has also been found to have anticonvulsant activity, which is beneficial in the treatment of epilepsy. In addition, inhibition of carbonic anhydrase IX by this compound has been found to have potential applications in the treatment of cancer.
実験室実験の利点と制限
The advantages of using 4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine in lab experiments include its high potency and selectivity for carbonic anhydrase enzymes. This compound has also been found to have good solubility in a variety of solvents, which makes it easy to use in lab experiments. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored.
将来の方向性
There are several future directions for the use of 4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine in scientific research. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the investigation of the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and osteoporosis. In addition, the use of this compound as a tool compound to study the role of sulfonamides in enzyme inhibition can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its inhibition of carbonic anhydrase enzymes has been found to have several biochemical and physiological effects that can be beneficial in the treatment of various diseases. The development of more potent and selective inhibitors of carbonic anhydrase enzymes and the investigation of the potential use of this compound in the treatment of other diseases are some future directions that can be explored.
科学的研究の応用
4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine has been found to have potential applications in scientific research. It has been used as a tool compound to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes. This compound has also been used as a potential inhibitor of the tumor-associated carbonic anhydrase IX.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-17(14-5-3-2-4-6-14)22-12-11-19(13)23(20,21)16-9-7-15(18)8-10-16/h2-10,13,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOSGRXQOABWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluoro-4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4425042.png)
![1,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,10~.0~4,9~]pentadeca-2,4,6,8-tetraen-11-one](/img/structure/B4425057.png)

![5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4425069.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine](/img/structure/B4425085.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4425103.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4425112.png)


![6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4425134.png)
![N-cyclohexyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4425137.png)